molecular formula C6H7BrO2S2 B3007255 3-(Bromomethyl)-2-methanesulfonylthiophene CAS No. 2171800-34-1

3-(Bromomethyl)-2-methanesulfonylthiophene

Cat. No. B3007255
CAS RN: 2171800-34-1
M. Wt: 255.14
InChI Key: DJCFANBKLWARQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives can involve Friedel–Crafts-type alkylation reactions. For instance, bromodifluoro(phenylsulfanyl)methane has been shown to undergo such reactions with activated aromatic compounds to yield thioesters and benzophenones, as well as naturally occurring xanthone derivatives . Although this does not directly describe the synthesis of 3-(Bromomethyl)-2-methanesulfonylthiophene, it suggests that similar alkylation strategies could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can be modified with various functional groups. The papers provided do not specifically analyze the molecular structure of this compound, but they do discuss the structure of related compounds. For example, the synthesis of poly(thienylene methylene) involves thiophene units with alternating aromatic and quinoid-like structures . This indicates that the thiophene moiety is versatile and can be incorporated into complex macromolecules with varying electronic properties.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives can be quite diverse. The first paper describes the use of bromodifluoro(phenylsulfanyl)methane in Friedel–Crafts-type alkylation reactions , which could be relevant when considering the types of reactions that this compound might undergo. The presence of a bromomethyl group suggests that it could participate in further substitution reactions, potentially acting as an electrophile.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The second paper reports on the synthesis of a novel poly(thienylene methylene) and provides details on its characterization, including FTIR, 1H NMR, UV–vis spectroscopy, DSC, and TGA . These techniques are essential for understanding the physical properties such as thermal stability and the chemical properties like conjugation and electronic structure. While the specific properties of this compound are not discussed, the methodologies used for characterization in the paper could be applicable for analyzing this compound as well.

Scientific Research Applications

Scientific Research Applications of 3-(Bromomethyl)-2-methanesulfonylthiophene

Chemical Synthesis and Modification

  • The compound has been used as a precursor in the synthesis and modification of various chemicals. For instance, its derivatives have been used in the preparation of coenzyme M analogues, which were investigated as substrates for methyl-coenzyme M reductase, an enzyme system found in Methanobacterium thermoautotrophicum. Replacement of the methyl group with ethyl or propyl groups yielded analogues with varied reactivity, highlighting its potential in synthetic chemistry (Gunsalus, Romesser, & Wolfe, 1978).
  • Moreover, the compound has been instrumental in the synthesis of di- and triindolylmethanes, showcasing its relevance in forming potentially bidentate and tridentate ligands, which are crucial in various chemical reactions and processes (Mason et al., 2003).

Catalysis and Reaction Studies

  • This compound has played a significant role in the study of catalysis. For instance, its derivatives have been involved in the highly regioselective ring opening of 2,3-epoxy alcohol methanesulfonates, demonstrating its importance in understanding and improving reaction efficiencies and selectivity (Gao, Saitoh, Feng, & Murai, 1991).
  • The compound has also been part of studies focusing on photoreductive dehalogenation processes, where hybrid semiconductor-macrocycle catalysts have been used to enhance solar-promoted reductive dehalogenation reactions (Kuhler et al., 1993).

Biological and Pharmaceutical Research

  • In the realm of biological and pharmaceutical research, derivatives of this compound have been synthesized and assessed for their antibacterial activity. The studies involved the synthesis of new sulfonamide derivatives and their metal complexes, exploring their efficacy against various bacterial strains (Özdemir et al., 2009).

Materials Science

  • The compound has been used in materials science, particularly in the synthesis of complex molecules and characterization of their structural properties. For example, microwave-assisted synthesis has been employed to create complex molecules like 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), demonstrating the compound's relevance in the development of new materials and chemicals (Qi et al., 2014).

Mechanism of Action

The mechanism of action of bromomethyl compounds in biological systems is not well understood and can vary depending on the specific compound and the biological system .

Safety and Hazards

Bromomethyl compounds can be hazardous. They are typically classified as flammable liquids and can cause skin irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(bromomethyl)-2-methylsulfonylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCFANBKLWARQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CS1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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